molecular formula C16H16N2O4 B5557642 N-(4-ethoxyphenyl)-4-methyl-3-nitrobenzamide

N-(4-ethoxyphenyl)-4-methyl-3-nitrobenzamide

Cat. No.: B5557642
M. Wt: 300.31 g/mol
InChI Key: QLCUKSIHWAZWHU-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-4-methyl-3-nitrobenzamide, commonly known as ENB, is a chemical compound that has been extensively studied for its potential applications in scientific research. ENB is a member of the benzamide family of compounds and has been found to exhibit several interesting biological properties.

Scientific Research Applications

  • Corrosion Inhibition : N-phenyl-benzamide derivatives, which are structurally similar to N-(4-ethoxyphenyl)-4-methyl-3-nitrobenzamide, have been studied for their effects on the corrosion inhibition of mild steel in acidic conditions. These compounds show a strong adsorption at metal/electrolyte interfaces and act as effective corrosion inhibitors (Mishra et al., 2018).

  • Synthesis of Bioactive Compounds : Research on the synthesis of alkyl N-(4-nitrophenyl)-3/2-oxomorpholine-2/3-carboxylates, through rhodium(II) acetate catalyzed carbene insertion, has led to new building blocks for the synthesis of bioactive compounds of pharmaceutical interest (Trstenjak et al., 2013).

  • Optical Applications : The nonlinear optical properties of hydrazones, including compounds similar to this compound, have been investigated. These compounds show potential for applications in optical devices such as optical limiters and switches (Naseema et al., 2010).

  • Polymerization Studies : N-phenylalkoxyamine derivatives have been evaluated as initiators for nitroxide-mediated polymerization. These studies provide insights into the controlled polymerization of methyl methacrylate and the formation of diblock copolymers (Greene & Grubbs, 2010).

  • Biosensor Development : A biosensor based on a modified electrode with N-(4-hydroxyphenyl)-3,5-dinitrobenzamide has been developed for the determination of glutathione and piroxicam. This study highlights the use of such compounds in electrochemical biosensors (Karimi-Maleh et al., 2014).

  • Synthesis of Antidepressant Analogs : The synthesis of substituted dibenz[b,f][1,4]oxazepine-11(10H)-ones from polynitroaromatic compounds, including N-(2-hydroxyphenyl)-2,4,6-trinitrobenzamide, has led to analogs of the antidepressant drug Sintamil (Samet et al., 2005).

  • Psycho- and Neurotropic Studies : Studies on 3-(N-R,R′-aminomethyl)-2-methyl-1H-quinolin-4-ones, structurally similar to this compound, have identified substances with sedative, anti-amnesic, and antihypoxic effects, indicating their potential as psychoactive compounds (Podolsky et al., 2017).

Properties

IUPAC Name

N-(4-ethoxyphenyl)-4-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c1-3-22-14-8-6-13(7-9-14)17-16(19)12-5-4-11(2)15(10-12)18(20)21/h4-10H,3H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLCUKSIHWAZWHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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